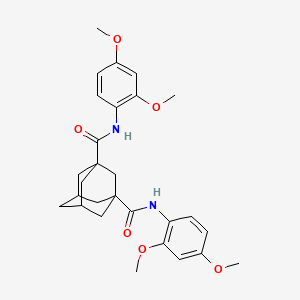

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide is a useful research compound. Its molecular formula is C28H34N2O6 and its molecular weight is 494.588. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

The research into 1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide and its derivatives has led to significant advancements in the field of polymer science. For instance, a series of new polyamides were synthesized using direct polycondensation methods involving adamantane-based compounds. These polyamides displayed remarkable solubility in common solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and pyridine, alongside possessing medium inherent viscosities and number-average molecular weights indicating good polymer chain formation and mechanical strength. Their glass transition temperatures were notably high, reflecting the polymers' thermal stability, a desirable property for materials subjected to varying temperatures during application. The incorporation of adamantane into the polymer chains contributed significantly to the high thermal and mechanical properties observed, making these materials suitable for a wide range of applications where durability and stability are critical (Chern, Shiue, & Kao, 1998).

Molecular Recognition and Assembly

Adamantane derivatives have also shown exceptional versatility in molecular recognition and assembly, forming one-dimensional motifs with a variety of assembling partners. This adaptability is crucial for the creation of molecular structures with specific properties, facilitating the development of novel materials. The demonstrated ability to adapt the conformation of hydrogen-bonding subunits to suit assembling partners underscores the potential of adamantane derivatives in designing complex molecular architectures (Karle, Ranganathan, & Haridas, 1997).

Advanced Material Development

Further research into adamantane-containing polymers has yielded materials with exceptional thermal, mechanical, and optical properties. For example, adamantane-based polyimides synthesized from diamines and dianhydrides exhibited high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties. The introduction of adamantane into the polyimide structure significantly impacted these properties, making these materials promising candidates for optical and optoelectronic applications (Miao, Hu, Wang, Meng, Wang, & Yan, 2020).

Catalytic Synthesis and Functionalization

The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride presents a method for functionalizing adamantane, enabling the creation of a variety of derivatives with potential applications in material science and chemistry. This synthetic approach offers a pathway to diversify the chemical functionalities of adamantane-based compounds, opening up new avenues for research and development in adamantane chemistry (Shishkin, Vo, Popov, Zotov, Nguyen, Shishkin, & Sokolov, 2020).

Mechanism of Action

Target of Action

Adamantane derivatives are known for their diverse therapeutic applications and have been found to disrupt various enzymes . .

Biochemical Pathways

Adamantane derivatives can affect various biochemical pathways due to their ability to interact with different enzymes

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of adamantane derivatives can vary widely. The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma

Result of Action

The molecular and cellular effects of adamantane derivatives can be diverse, ranging from anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, to antidiabetic effects

Action Environment

The action, efficacy, and stability of adamantane derivatives can be influenced by various environmental factors. For example, the adamantane structure can act as a protective crystalline coat for reagents, enabling the formulation of reactive, malodorous, or toxic compounds .

Properties

IUPAC Name |

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-33-19-5-7-21(23(10-19)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-22-8-6-20(34-2)11-24(22)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDCVFDGIYDJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=C(C=C(C=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)